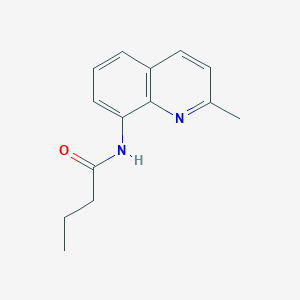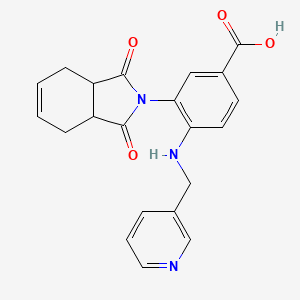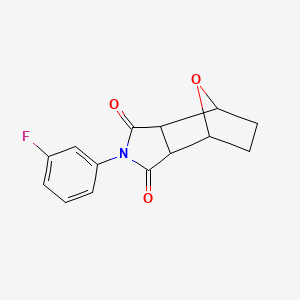
N-(2-甲基-8-喹啉基)丁酰胺
描述
N-(2-methylquinolin-8-yl)butanamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system substituted with a methyl group at the 2-position and a butanamide group at the 8-position.
科学研究应用
N-(2-methylquinolin-8-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimalarial, antimicrobial, and anticancer activities. N-(2-methylquinolin-8-yl)butanamide may be investigated for similar therapeutic potentials.
Industry: It can be used in the development of dyes, pigments, and other materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-8-yl)butanamide typically involves the following steps:
Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Butanamide Group: The 2-methylquinoline is then reacted with butanoyl chloride in the presence of a base such as pyridine to form N-(2-methylquinolin-8-yl)butanamide.
Industrial Production Methods
Industrial production methods for N-(2-methylquinolin-8-yl)butanamide would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
N-(2-methylquinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
作用机制
The mechanism of action of N-(2-methylquinolin-8-yl)butanamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The quinoline ring system is known to interact with DNA and proteins, which could be the basis for its biological activity.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
2-methylquinoline: A precursor in the synthesis of N-(2-methylquinolin-8-yl)butanamide.
Quinolin-8-amine derivatives: These compounds share a similar structure and are used in various chemical and biological applications.
Uniqueness
N-(2-methylquinolin-8-yl)butanamide is unique due to the specific substitution pattern on the quinoline ring, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
IUPAC Name |
N-(2-methylquinolin-8-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-5-13(17)16-12-7-4-6-11-9-8-10(2)15-14(11)12/h4,6-9H,3,5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFZLLUVKLTDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC2=C1N=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4038153.png)

![1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4038174.png)
![methyl 1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B4038177.png)
![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methylbenzimidazole](/img/structure/B4038180.png)
![2-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B4038190.png)

![1-[2-nitro-5-(1-piperazinyl)phenyl]-4-phenylpiperazine](/img/structure/B4038203.png)
![5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4038207.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4038213.png)

![4-ethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitrobenzamide](/img/structure/B4038242.png)
![3-{[3-(Ethoxycarbonyl)-5-propylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4038250.png)
![2-[(2-naphthalen-1-ylacetyl)amino]-N-propylbenzamide](/img/structure/B4038255.png)
